molecular formula C23H20N4O4 B2609850 1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-77-8

1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2609850
CAS RN: 941952-77-8
M. Wt: 416.437
InChI Key: QQVGPVOWZKXFDO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a pyridine ring attached to the pyrimidine ring, and an ethoxyphenyl group attached to the pyrimidine ring. Pyrimidine derivatives have been studied for their anticancer activity .


Molecular Structure Analysis

The compound contains several functional groups, including a pyrimidine ring, a pyridine ring, and an ethoxyphenyl group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the pyrimidine and pyridine rings. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Green Chemistry Approaches

A study by Ahadi et al. (2014) explores a green method for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting the application of environmentally friendly reactions. This research underscores the significance of employing sustainable practices in chemical synthesis, utilizing organocatalysts to facilitate domino reactions without the need for harmful solvents or conditions (Ahadi et al., 2014).

Mass Spectrometry and Fragmentation Studies

Gelling, Irwin, and Wibberley (1969) conducted mass spectrometry on pyrido[3,2-d]pyrimidine derivatives, providing insights into their fragmentation patterns. This work is crucial for understanding the structural properties of such compounds and their behavior under electron impact, which is valuable in analytical chemistry (Gelling et al., 1969).

Crystal Structure Analysis

Trilleras et al. (2009) investigated the crystal structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. Their research demonstrates the influence of hydrogen bonding and π-π stacking interactions on the assembly of these molecules in the solid state, which is vital for the development of materials and pharmaceuticals (Trilleras et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyrimidine derivatives have been found to exhibit anticancer activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, particularly its potential anticancer activity. Additionally, studies could be conducted to optimize its synthesis and to investigate its reactivity .

properties

IUPAC Name

1-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-31-18-9-7-17(8-10-18)20(28)15-26-19-6-4-12-25-21(19)22(29)27(23(26)30)14-16-5-3-11-24-13-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVGPVOWZKXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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